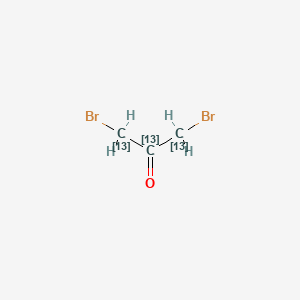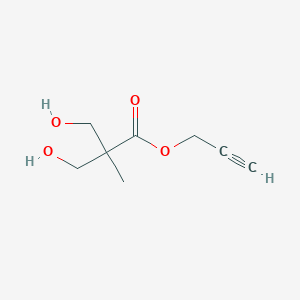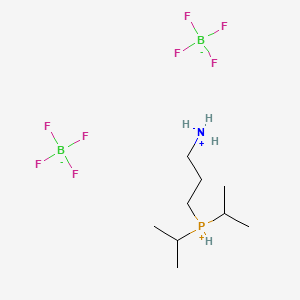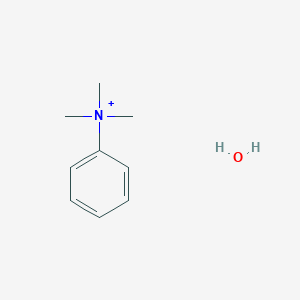
1,3-dibromo(1,2,3-13C3)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo(1,2,3-13C3)propan-2-one is a brominated organic compound with the molecular formula C3H4Br2O. It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,2,3-13C3)propan-2-one can be synthesized through the bromination of propanone (acetone) using bromine in the presence of a catalyst. The reaction typically involves the addition of bromine to the carbonyl group of propanone, followed by the substitution of hydrogen atoms with bromine atoms at the 1 and 3 positions. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The process includes the use of bromine and a suitable solvent, such as carbon tetrachloride, to facilitate the reaction. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo(1,2,3-13C3)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo(1,2,3-13C3)propan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 1,3-dihydroxy(1,2,3-13C3)propan-2-one.
Reduction: 1,3-dibromo(1,2,3-13C3)propan-2-ol.
Oxidation: this compound oxide.
Applications De Recherche Scientifique
1,3-Dibromo(1,2,3-13C3)propan-2-one is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in labeling studies to track metabolic pathways and enzyme activities.
Medicine: It is used in the development of brominated pharmaceuticals and as a precursor in drug synthesis.
Industry: The compound is used in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dibromo(1,2,3-13C3)propan-2-one involves the interaction of its bromine atoms with nucleophiles. The bromine atoms act as electrophilic centers, making the compound reactive towards nucleophilic substitution reactions. The carbonyl group in the molecule also plays a role in its reactivity, allowing it to participate in various organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: A similar brominated compound used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Another brominated compound used in the synthesis of polymers and other organic compounds.
1,2,3-Tribromopropane: A compound with three bromine atoms used in organic synthesis and as a flame retardant.
Uniqueness
1,3-Dibromo(1,2,3-13C3)propan-2-one is unique due to its isotopic labeling with carbon-13, which makes it valuable in research applications involving nuclear magnetic resonance (NMR) spectroscopy. The presence of carbon-13 allows for detailed studies of molecular structures and reaction mechanisms.
Propriétés
Numéro CAS |
1313734-85-8 |
|---|---|
Formule moléculaire |
C3H4Br2O |
Poids moléculaire |
218.85 g/mol |
Nom IUPAC |
1,3-dibromo(1,2,3-13C3)propan-2-one |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i1+1,2+1,3+1 |
Clé InChI |
LQQKDSXCDXHLLF-VMIGTVKRSA-N |
SMILES isomérique |
[13CH2]([13C](=O)[13CH2]Br)Br |
SMILES canonique |
C(C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)




